1,5-Naphthyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-naphthyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-7-3-5-11-8-2-1-4-12-9(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUPKJJHWIZEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302260 | |
| Record name | 1,5-Naphthyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142927-38-5 | |
| Record name | 1,5-Naphthyridine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142927-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-4-carbonitrile can be synthesized through various methods. One common approach involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Another method includes the cyanation of benzonaphthyridine N-oxides using trimethylsilane carbonitrile in dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1,5-Naphthyridine derivatives, including 1,5-naphthyridine-4-carbonitrile, exhibit a range of biological activities that make them valuable in drug development:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains. For instance, benzo[ b]1,5-naphthyridine demonstrated higher activity against Gram-positive bacteria compared to Gram-negative strains .
- Antiproliferative Properties : Many derivatives have been studied for their antiproliferative effects on cancer cell lines. For example, certain fused naphthyridines have been reported to inhibit topoisomerase II, which is crucial in DNA replication and repair .
- Antiviral and Antiparasitic Activities : Some studies highlight the effectiveness of naphthyridine derivatives against Plasmodium falciparum and Plasmodium vivax, indicating potential applications in treating malaria .
Synthetic Organic Chemistry Applications
The versatility of this compound extends to its role as a building block in synthetic organic chemistry:
- Ligands for Metal Complexes : The compound can act as a ligand in the formation of metal complexes, which are essential in catalysis and material science .
- Organic Light Emitting Diodes (OLEDs) : Naphthyridine derivatives have been explored for their potential use in OLED technology due to their electronic properties .
- Sensors and Semiconductors : The ability of these compounds to participate in electron transfer reactions makes them suitable candidates for sensor applications and semiconductor materials .
Case Studies
Several studies illustrate the application of this compound in real-world scenarios:
- Corrosion Inhibition : Research has shown that naphthyridine derivatives can effectively inhibit corrosion on mild steel in acidic environments. The study demonstrated that these compounds form protective layers on metal surfaces, significantly reducing corrosion rates .
- Biological Activity Assessment : In vitro studies have assessed the cytotoxicity of various naphthyridine derivatives against human cancer cell lines. One such study reported that specific derivatives exhibited potent antiproliferative effects comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific biological activity being targeted, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The functional group at position 4 significantly influences the physical, chemical, and biological properties of 1,5-naphthyridine derivatives. Key analogs include:
Biological Activity
1,5-Naphthyridine-4-carbonitrile is a compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a bicyclic structure with a carbonitrile functional group at the 4-position. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. Recent advancements in synthetic strategies have facilitated the production of derivatives with enhanced biological profiles.
Anticancer Activity
This compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it has been reported to activate caspase pathways leading to programmed cell death in leukemia cells at concentrations as low as 7 μM . Additionally, it demonstrates cytotoxic effects against solid tumors and has been compared favorably to established chemotherapeutic agents .
Antimicrobial Properties
The compound has displayed promising antibacterial and antifungal activities. In vitro studies indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in models of induced inflammation . This suggests potential applications in treating inflammatory diseases.
Antiparasitic Activity
This compound has also been explored for its antiparasitic effects, particularly against Plasmodium species responsible for malaria. Preliminary findings suggest that it inhibits the growth of these parasites in vitro, indicating a possible role in antimalarial drug development .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Membrane Disruption : Interference with microbial cell membranes leading to cell lysis.
Case Studies
Several case studies highlight the efficacy of this compound:
- Leukemia Cell Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in Kasumi-1 human myeloid leukemia cells at specific concentrations .
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed enhanced activity against resistant bacterial strains .
Data Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,5-Naphthyridine-4-carbonitrile, and what challenges arise during its synthesis?
- Methodological Answer : The synthesis of this compound primarily involves heterocyclic condensation reactions. For example, primary syntheses using pyridine substrates with synthsons supplying nitrogen and carbon atoms are common. Key challenges include controlling regioselectivity to avoid byproducts (e.g., isomer formation) and optimizing reaction conditions (e.g., temperature, catalysts) to improve yields. The use of alkylation or cyanation steps may require inert atmospheres (N₂) and reflux conditions, as seen in analogous naphthyridine syntheses .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
- Methodological Answer : X-ray crystallography (using software like SHELXL ) is essential for unambiguous structural confirmation. Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and electronic environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to identify functional groups (e.g., nitrile stretches near 2200 cm⁻¹).
Purity can be assessed via HPLC with UV detection or melting point analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers).
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
Acute toxicity (oral, dermal, inhalation) necessitates immediate decontamination and medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in this compound derivatization?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, MeCN) often enhance reactivity in cyanation or cross-coupling reactions.
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in Suzuki-Miyaura couplings for aryl-substituted derivatives.
- Temperature Control : Microwave-assisted synthesis can reduce reaction times and minimize decomposition.
- In Situ Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies address contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Structural Variability : Minor substituent changes (e.g., chloro vs. methyl groups) alter target binding.
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability) and computational docking studies to reconcile mechanistic hypotheses .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based inhibitors?
- Methodological Answer : SAR analysis focuses on:
- Core Modifications : Introducing electron-withdrawing groups (e.g., -CN, -NO₂) at the 4-position enhances electrophilicity for covalent binding.
- Side Chain Engineering : Bulky substituents (e.g., ethyl or phenyl groups) improve selectivity by sterically blocking off-target interactions.
- Pharmacophore Mapping : Align derivatives with known active conformations using software like Schrödinger’s Phase or MOE.
Validated targets (e.g., kinase enzymes) should undergo competitive binding assays to quantify IC₅₀ shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
